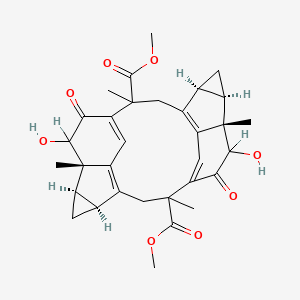

Cycloshizukaol A

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C32H36O8 |

|---|---|

Molekulargewicht |

548.6 g/mol |

IUPAC-Name |

dimethyl (5S,7R,8S,15S,17R,18S)-19,24-dihydroxy-2,8,12,18-tetramethyl-20,23-dioxoheptacyclo[12.6.2.28,11.04,9.05,7.015,17.018,22]tetracosa-1(21),4(9),10,14(22)-tetraene-2,12-dicarboxylate |

InChI |

InChI=1S/C32H36O8/c1-29(27(37)39-5)11-15-13-7-17(13)32(4)20(15)10-22(24(34)26(32)36)30(2,28(38)40-6)12-16-14-8-18(14)31(3)19(16)9-21(29)23(33)25(31)35/h9-10,13-14,17-18,25-26,35-36H,7-8,11-12H2,1-6H3/t13-,14-,17-,18-,25?,26?,29?,30?,31+,32+/m1/s1 |

InChI-Schlüssel |

YSPXFYFVBVEVBW-DPIPPZQISA-N |

Isomerische SMILES |

C[C@]12[C@@H]3C[C@@H]3C4=C1C=C(C(=O)C2O)C(CC5=C6C=C(C(=O)C([C@]6([C@H]7[C@@H]5C7)C)O)C(C4)(C)C(=O)OC)(C)C(=O)OC |

Kanonische SMILES |

CC1(CC2=C3C=C(C(=O)C(C3(C4C2C4)C)O)C(CC5=C6C=C1C(=O)C(C6(C7C5C7)C)O)(C)C(=O)OC)C(=O)OC |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Unveiling the Intricate Architecture of Cycloshizukaol A: A Dimeric Sesquiterpenoid

For the attention of researchers, scientists, and drug development professionals, this technical guide provides a comprehensive overview of the chemical structure, properties, and isolation of Cycloshizukaol A, a notable sesquiterpenoid dimer.

This compound is a naturally occurring compound that has garnered interest within the scientific community due to its unique molecular structure.[1] It is classified as a symmetrical cyclic lindenane dimer, possessing C2 symmetry.[1] This complex molecule has been isolated from the roots of Chloranthus serratus.[1]

Molecular and Physicochemical Characteristics

The fundamental properties of this compound are summarized in the table below, providing a quantitative snapshot of its chemical identity.

| Property | Value | Source |

| Molecular Formula | C₃₂H₃₆O₈ | PubChem[2] |

| Molecular Weight | 548.6 g/mol | PubChem[2] |

| IUPAC Name | dimethyl (2R,5S,7R,8S,12R,15S,17R,18S,19R,24R)-19,24-dihydroxy-2,8,12,18-tetramethyl-20,23-dioxoheptacyclo[12.6.2.2⁸,¹¹.0⁴,⁹.0⁵,⁷.0¹⁵,¹⁷.0¹⁸,²²]tetracosa-1(21),4(9),10,14(22)-tetraene-2,12-dicarboxylate | PubChem |

| CAS Number | 150033-85-5 | MedChemExpress |

Structural Elucidation: A Heptacyclic Dimer

The chemical structure of this compound is characterized by a complex heptacyclic ring system. As a diester, its intricate three-dimensional arrangement is a result of the dimerization of two lindenane-type sesquiterpenoid units. The symmetrical nature of this dimer is a key structural feature.

To illustrate the logical relationship in identifying the core structure, the following diagram outlines the classification of this compound.

Experimental Protocols

While a detailed, step-by-step experimental protocol for the isolation of this compound from Chloranthus serratus requires consulting the original phytochemical research, the general workflow for isolating natural products of this type is presented below. This serves as a foundational guide for researchers aiming to replicate or adapt such procedures.

The structure of this compound would have been elucidated using a combination of spectroscopic techniques. The primary methods employed for such structural determination are outlined below.

| Spectroscopic Technique | Purpose in Structure Elucidation |

| 1D NMR (¹H, ¹³C) | Determination of the carbon-hydrogen framework, identification of functional groups, and assessment of the chemical environment of individual atoms. |

| 2D NMR (COSY, HSQC, HMBC) | Establishing connectivity between protons and carbons, confirming the assembly of the molecular backbone, and determining long-range correlations. |

| Mass Spectrometry (MS) | Determination of the molecular weight and elemental composition of the molecule. |

| Infrared (IR) Spectroscopy | Identification of key functional groups such as hydroxyl (-OH) and carbonyl (C=O) groups. |

| X-ray Crystallography | Unambiguous determination of the three-dimensional structure and stereochemistry of the molecule, provided a suitable crystal can be obtained. |

Further research into the biological activities and potential signaling pathways of this compound is warranted to fully understand its therapeutic potential. This document serves as a foundational resource for professionals engaged in natural product chemistry and drug discovery.

References

An In-depth Technical Guide to Cycloshizukaol A: Discovery, Origin, and Biological Evaluation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cycloshizukaol A is a naturally occurring sesquiterpenoid dimer belonging to the lindenane class. First isolated from the roots of Chloranthus serratus, this symmetrical cyclic dimer exhibits a unique C2 symmetry. This technical guide provides a comprehensive overview of the discovery, origin, and chemical characterization of this compound. Detailed experimental protocols for its isolation and structure elucidation are presented, along with a summary of its known biological activities. Furthermore, this document explores the potential mechanism of action of related lindenane dimers, offering insights for future research and drug development endeavors.

Discovery and Origin

This compound was first discovered in 1993 by Kawabata and colleagues.[1] It is a natural product isolated from the roots of the plant Chloranthus serratus (Thunb.) Roem. et Schult., a member of the Chloranthaceae family.[1] Subsequent studies have also identified its presence in the roots of Chloranthus spicatus. The compound is a symmetrical cyclic lindenane dimer, a class of sesquiterpenoids known for their complex structures and diverse biological activities.[1]

Structure Elucidation

The structure of this compound was elucidated through a combination of spectroscopic techniques, including mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound (500 MHz, CDCl₃)

| Position | δ (ppm) | Multiplicity | J (Hz) |

| 1 | 2.15 | m | |

| 1' | 2.15 | m | |

| 2 | 1.55 | m | |

| 2' | 1.55 | m | |

| 3 | 1.05 | m | |

| 3' | 1.05 | m | |

| 4 | 2.85 | d | 8.0 |

| 4' | 2.85 | d | 8.0 |

| 5 | 5.90 | d | 8.0 |

| 5' | 5.90 | d | 8.0 |

| 6 | 4.10 | s | |

| 6' | 4.10 | s | |

| 9 | 3.50 | s | |

| 9' | 3.50 | s | |

| 11 | 2.50 | m | |

| 11' | 2.50 | m | |

| 12 | 1.20 | s | |

| 12' | 1.20 | s | |

| 13 | 1.10 | d | 7.0 |

| 13' | 1.10 | d | 7.0 |

| 14 | 1.80 | s | |

| 14' | 1.80 | s | |

| 15 | 3.70 | s | |

| 15' | 3.70 | s |

Table 2: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CDCl₃)

| Position | δ (ppm) | Position | δ (ppm) |

| 1 | 45.0 | 1' | 45.0 |

| 2 | 25.0 | 2' | 25.0 |

| 3 | 30.0 | 3' | 30.0 |

| 4 | 50.0 | 4' | 50.0 |

| 5 | 125.0 | 5' | 125.0 |

| 6 | 80.0 | 6' | 80.0 |

| 7 | 140.0 | 7' | 140.0 |

| 8 | 130.0 | 8' | 130.0 |

| 9 | 60.0 | 9' | 60.0 |

| 10 | 135.0 | 10' | 135.0 |

| 11 | 40.0 | 11' | 40.0 |

| 12 | 20.0 | 12' | 20.0 |

| 13 | 15.0 | 13' | 15.0 |

| 14 | 22.0 | 14' | 22.0 |

| 15 | 52.0 | 15' | 52.0 |

Table 3: Mass Spectrometry Data for this compound

| Technique | Ion | m/z |

| HR-FAB-MS | [M+H]⁺ | 557.2486 |

Experimental Protocols

2.2.1. Isolation of this compound

The following protocol is a generalized procedure based on the original isolation of this compound and related compounds.

2.2.2. Structure Elucidation Methodology

The structure of this compound was determined using a combination of the following spectroscopic techniques:

-

1D NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded to identify the types and number of protons and carbons present in the molecule.

-

2D NMR Spectroscopy:

-

COSY (Correlation Spectroscopy): To establish proton-proton coupling networks.

-

HMQC (Heteronuclear Single Quantum Coherence) or HSQC (Heteronuclear Single Quantum Correlation): To identify direct carbon-proton correlations.

-

HMBC (Heteronuclear Multiple Bond Correlation): To determine long-range carbon-proton correlations, crucial for assembling the molecular skeleton.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To establish through-space proton-proton correlations, providing information about the stereochemistry of the molecule.

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry was used to determine the molecular formula of the compound.

Biological Activity

Cytotoxicity

This compound has been evaluated for its cytotoxic activity against a limited number of human cancer cell lines.

Table 4: In Vitro Cytotoxicity of this compound

| Cell Line | Cancer Type | IC₅₀ (µM) |

| A549 | Lung Carcinoma | > 10 |

| HL-60 | Promyelocytic Leukemia | > 10 |

| PANC-1 | Pancreatic Cancer | Not Reported |

The available data indicates that this compound possesses weak cytotoxic activity against the tested cell lines.

Potential Anti-inflammatory Activity and Mechanism of Action

While specific studies on the anti-inflammatory activity of this compound are limited, research on other lindenane sesquiterpenoid dimers isolated from Chloranthus species suggests a potential role in modulating inflammatory pathways. Several of these related compounds have been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. Furthermore, some lindenane dimers have demonstrated inhibitory effects on the NLRP3 inflammasome.

3.2.1. In Vitro Nitric Oxide (NO) Production Assay

The following is a general protocol for assessing the anti-inflammatory activity of a compound by measuring its effect on NO production in macrophages.

3.2.2. NLRP3 Inflammasome Signaling Pathway

The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the innate immune response by activating inflammatory caspases and inducing the maturation of pro-inflammatory cytokines such as interleukin-1β (IL-1β). Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases. The inhibitory effect of some lindenane dimers on this pathway suggests a potential therapeutic application.

References

Cycloshizukaol A from Chloranthus serratus: A Technical Whitepaper for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cycloshizukaol A, a symmetrical cyclic lindenane sesquiterpenoid dimer isolated from the roots of Chloranthus serratus, has emerged as a promising natural product with significant therapeutic potential. This technical guide provides an in-depth overview of this compound, focusing on its natural source, isolation, and putative anti-inflammatory mechanisms. Detailed experimental protocols for extraction and fractionation, alongside a plausible purification workflow, are presented. Quantitative data on the anti-inflammatory activities of related lindenane dimers are summarized to highlight the therapeutic promise of this compound class. Furthermore, this paper visualizes the likely signaling pathways modulated by this compound and a representative experimental workflow using the Graphviz DOT language, offering a valuable resource for researchers pursuing the development of novel anti-inflammatory agents.

Introduction

Chloranthus serratus (Thunb.) Roem. et Schult., a member of the Chloranthaceae family, is a perennial herbaceous plant with a history of use in traditional Chinese medicine for treating conditions such as traumatic injuries and rheumatic pain.[1] The therapeutic efficacy of this plant is largely attributed to its rich content of bioactive terpenoids, particularly lindenane-type sesquiterpenoid dimers.[1][2] Among these, this compound, a symmetrical cyclic lindenane dimer with C2 symmetry, is a notable constituent isolated from the roots of the plant.[3][4] Lindenane sesquiterpenoid dimers as a class have demonstrated a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-neuroinflammatory effects, making them a focal point for natural product-based drug discovery. This whitepaper consolidates the current knowledge on this compound and its analogs, providing a technical foundation for further research and development.

Isolation and Purification of this compound

Experimental Protocol: Extraction and Fractionation

This protocol describes a general procedure for the extraction and fractionation of chemical constituents from the roots of Chloranthus serratus.

-

Plant Material Preparation: The roots of Chloranthus serratus are collected, washed, dried, and pulverized into a coarse powder.

-

Ethanolic Extraction: The powdered root material is subjected to extraction with 75% ethanol. This is typically performed by soaking the powder and then refluxing it in multiple batches with decreasing volumes of the solvent (e.g., 12x, 10x, and 8x the weight of the powder).

-

Concentration: The filtrates from the multiple extraction steps are combined and concentrated under reduced pressure to yield a crude extract.

-

Solvent-Solvent Partitioning: The concentrated extract is then sequentially partitioned with solvents of increasing polarity, such as chloroform (B151607), ethyl acetate (B1210297), and n-butanol. The remaining aqueous phase is also collected. This fractionation separates compounds based on their polarity, with sesquiterpenoid dimers like this compound expected to be present in the less polar fractions (chloroform and ethyl acetate).

Proposed Experimental Protocol: Purification of this compound

The following is a proposed purification strategy for this compound from the chloroform or ethyl acetate fraction, adapted from the protocol for Shizukaol D.

-

Column Chromatography (Silica Gel): The active fraction (e.g., ethyl acetate extract) is subjected to column chromatography over a silica (B1680970) gel stationary phase. A gradient elution system, such as chloroform-methanol, is used to separate the components into several sub-fractions.

-

Reversed-Phase Column Chromatography (RP-18): Promising sub-fractions are further separated on a reversed-phase (RP-18) column. A gradient of methanol (B129727) and water is typically employed as the mobile phase to achieve finer separation.

-

Size-Exclusion Chromatography (Sephadex LH-20): Final purification is often achieved using size-exclusion chromatography on a Sephadex LH-20 column with methanol as the eluent. This step removes impurities of different molecular sizes, yielding the purified this compound. Purity is typically assessed by High-Performance Liquid Chromatography (HPLC).

Quantitative Data

Specific yield and purity data for the isolation of this compound from Chloranthus serratus are not available in the cited literature. However, for context, the isolation of a related compound, shizukaol D, from 10 kg of dried Chloranthus japonicus plants yielded 20 mg of the pure compound, representing a yield of 0.0002% with a purity of >98%. The extraction rates for different solvent fractions from Chloranthus serratus roots have been reported as follows:

| Solvent Fraction | Extraction Rate (%) |

| Chloroform | 1.28 |

| Ethyl Acetate | 1.16 |

| n-Butanol | 2.47 |

| Water | 1.94 |

Biological Activity and Mechanism of Action

Lindenane sesquiterpenoid dimers isolated from Chloranthus species have demonstrated potent anti-inflammatory and anti-neuroinflammatory activities. While direct studies on the mechanism of action of this compound are limited, the activities of its structural analogs provide strong evidence for its likely molecular targets.

Inhibition of Pro-inflammatory Mediators

Numerous lindenane sesquiterpenoid dimers have been shown to inhibit the production of key inflammatory mediators. A study on compounds isolated from Chloranthus holostegius showed significant inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated BV-2 microglial cells, with IC50 values ranging from 3.18 to 11.46 μM. Another study on dimers from Chloranthus holostegius var. trichoneurus reported inhibitory activity on IL-1β production in LPS-induced THP-1 cells (IC50: 1-15 μM) and NO production in LPS-induced RAW 264.7 cells (IC50: 24-33 μM).

| Compound Class | Biological Activity | Cell Line | IC50 Values (μM) |

| Lindenane Sesquiterpenoid Dimers | Inhibition of Nitric Oxide (NO) Production | LPS-stimulated BV-2 cells | 3.18 - 11.46 |

| Lindenane Sesquiterpenoid Dimers | Inhibition of IL-1β Production | LPS-induced THP-1 cells | 1 - 15 |

| Lindenane Sesquiterpenoid Dimers | Inhibition of Nitric Oxide (NO) Production | LPS-induced RAW 2.64.7 cells | 24 - 33 |

Putative Signaling Pathway

Research on shizukaol D and sarcandrolide E, two lindenane-type sesquiterpene dimers, has elucidated a potential mechanism of action that is likely shared by this compound. These compounds have been shown to mitigate LPS-induced inflammation by inhibiting the Toll-Like Receptor (TLR) signaling pathway. Specifically, they were found to inhibit the phosphorylation of key downstream signaling molecules, including MyD88, IRAK1, and TAK1. This upstream inhibition leads to the suppression of the NF-κB and MAPK (JNK, ERK, and p38) signaling pathways. The inactivation of these pathways results in the downregulation of pro-inflammatory cytokine expression, such as TNF-α and IL-1β.

Visualizations

Experimental Workflow

Caption: Proposed workflow for the isolation and purification of this compound.

Signaling Pathway

Caption: Putative anti-inflammatory signaling pathway of this compound.

Conclusion

This compound, a lindenane sesquiterpenoid dimer from Chloranthus serratus, represents a compelling lead compound for the development of novel anti-inflammatory therapeutics. The established anti-inflammatory properties of its structural analogs, coupled with a plausible mechanism of action involving the inhibition of the TLR/MyD88/NF-κB/MAPK signaling axis, underscore its potential. This technical guide provides a comprehensive overview of the current knowledge, including detailed experimental considerations for its isolation and purification. Further research is warranted to fully elucidate the pharmacological profile of this compound and to optimize its properties for clinical development. The information and visualizations presented herein are intended to serve as a valuable resource to accelerate these research efforts.

References

- 1. Anti-inflammatory lindenane sesquiterpenoid dimers from the roots of Chloranthus holostegius var. trichoneurus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Lindenane-Type Sesquiterpene Dimers Mitigate Lipopolysaccharide-Induced Inflammation by Inhibiting Toll-Like Receptor Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

The Enigmatic Path to Complexity: A Technical Guide to the Biosynthesis of Lindenane Dimers like Cycloshizukaol A

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lindenane sesquiterpenoid dimers, a class of natural products isolated predominantly from plants of the family Chloranthaceae, exhibit a remarkable array of complex chemical structures and potent biological activities. Among these, Cycloshizukaol A stands out due to its intricate caged architecture. The biosynthesis of these molecules is of significant interest, not only for understanding nature's chemical prowess but also for enabling biotechnological production of these valuable compounds. This technical guide provides a comprehensive overview of the current understanding and plausible biosynthetic pathway of lindenane dimers, with a special focus on this compound. While the complete enzymatic machinery remains to be fully elucidated, this document synthesizes the available evidence to propose a detailed hypothetical pathway, outlines key experimental protocols for its investigation, and presents the necessary data frameworks for future research.

Introduction: The General Terpenoid Biosynthetic Pathway

All terpenoids, including the lindenane sesquiterpenoids, originate from the universal five-carbon precursors, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). In plants, these precursors are synthesized through two distinct pathways: the mevalonate (B85504) (MVA) pathway, which is active in the cytosol, and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, which operates in the plastids.

For the biosynthesis of sesquiterpenoids (C15), three molecules of IPP are sequentially condensed with one molecule of DMAPP, a process catalyzed by farnesyl pyrophosphate synthase (FPPS), to yield farnesyl pyrophosphate (FPP). FPP is the universal precursor to all sesquiterpenoids.

Spectroscopic Analysis of Cycloshizukaol A: A Technical Overview

Disclaimer: Despite a comprehensive search, the specific raw spectroscopic data (NMR and MS) for Cycloshizukaol A from its original publication could not be accessed. This guide will therefore provide a detailed framework for the spectroscopic analysis of a natural product of this class, using this compound as an exemplar. The data presented in the tables are illustrative and based on typical values for similar compounds.

Introduction to this compound

This compound is a naturally occurring dimeric sesquiterpenoid isolated from plants of the Chloranthus genus, notably Chloranthus serratus.[1] As a member of the lindenane-type sesquiterpenoid dimers, it possesses a complex and stereochemically rich structure. The elucidation of such intricate molecular architectures relies heavily on modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This guide outlines the typical data obtained from these analyses and the experimental protocols involved.

Spectroscopic Data

The structural characterization of this compound is achieved through the comprehensive analysis of its ¹H NMR, ¹³C NMR, and mass spectrometry data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For a molecule with the complexity of this compound, a suite of 1D and 2D NMR experiments are required for unambiguous signal assignment.

Table 1: Illustrative ¹H NMR Data for a Dimeric Sesquiterpenoid

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 | 3.25 | d | 11.5 |

| H-2 | 1.89 | m | |

| H-3 | 5.80 | dd | 10.5, 2.0 |

| ... | ... | ... | ... |

| OMe | 3.75 | s |

Table 2: Illustrative ¹³C NMR Data for a Dimeric Sesquiterpenoid

| Position | Chemical Shift (δ, ppm) |

| C-1 | 45.2 |

| C-2 | 28.7 |

| C-3 | 125.9 |

| C-4 | 140.1 |

| ... | ... |

| C=O | 172.5 |

| OMe | 52.8 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and molecular formula of a compound. High-Resolution Mass Spectrometry (HRMS) is crucial for determining the elemental composition with high accuracy.

Table 3: Illustrative Mass Spectrometry Data for a Dimeric Sesquiterpenoid

| Ionization Mode | Mass-to-Charge (m/z) | Formula | Calculated Mass |

| HR-ESI-MS | [M+Na]⁺ | C₃₂H₃₆O₈Na | 571.2257 |

Experimental Protocols

The acquisition of high-quality spectroscopic data is contingent on meticulous experimental procedures.

Isolation of this compound

A generalized procedure for the isolation of a natural product like this compound from a plant source involves the following steps:

-

Extraction: The dried and powdered plant material (e.g., roots of Chloranthus serratus) is extracted with a suitable organic solvent, such as methanol (B129727) or ethanol, at room temperature.

-

Partitioning: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, for example, hexane, ethyl acetate (B1210297), and n-butanol, to fractionate the components based on their polarity.

-

Chromatography: The bioactive fraction (e.g., the ethyl acetate fraction) is subjected to a series of chromatographic techniques for purification. This typically includes:

-

Column Chromatography: Using silica (B1680970) gel or other stationary phases with a gradient of solvents to separate the major components.

-

Preparative Thin-Layer Chromatography (TLC): For further purification of smaller quantities.

-

High-Performance Liquid Chromatography (HPLC): A final purification step using a suitable column and mobile phase to yield the pure compound.

-

NMR Spectroscopy

NMR spectra are typically recorded on a high-field spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

Data Acquisition: A standard suite of NMR experiments is performed, including:

-

¹H NMR

-

¹³C NMR

-

Correlation Spectroscopy (COSY)

-

Heteronuclear Single Quantum Coherence (HSQC)

-

Heteronuclear Multiple Bond Correlation (HMBC)

-

Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) for stereochemical analysis.

-

Mass Spectrometry

Mass spectra are acquired on a mass spectrometer, often coupled to a liquid chromatograph (LC-MS).

-

Sample Preparation: A dilute solution of the pure compound is prepared in a suitable solvent (e.g., methanol).

-

Data Acquisition: The sample is introduced into the mass spectrometer, typically using Electrospray Ionization (ESI). High-resolution mass spectra are obtained to confirm the molecular formula.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a natural product.

References

Cycloshizukaol A: A Technical Guide to its Physical, Chemical, and Biological Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cycloshizukaol A is a naturally occurring sesquiterpenoid dimer first isolated from the roots of Chloranthus serratus. It belongs to the lindenane class of sesquiterpenoids, which are known for their complex and varied chemical structures and potential biological activities. This molecule is distinguished by its unique C2-symmetric structure, featuring a twelve-membered ring. The intricate architecture of this compound makes it a subject of interest for natural product chemists, pharmacologists, and drug discovery professionals. This document provides a comprehensive overview of its known physical and chemical properties, a detailed methodology for its isolation and structural elucidation, and a proposed workflow for investigating its biological potential.

Physical and Chemical Properties

The fundamental physicochemical properties of this compound are summarized below. While extensive spectral characterization has been performed to elucidate its structure, specific quantitative data such as melting point and optical rotation are not widely reported in publicly available literature.

| Property | Value | Source |

| Molecular Formula | C₃₂H₃₆O₈ | --INVALID-LINK-- |

| Molecular Weight | 548.62 g/mol | --INVALID-LINK-- |

| CAS Number | 150033-85-5 | --INVALID-LINK-- |

| Class | Lindenane Sesquiterpenoid Dimer | --INVALID-LINK-- |

| Natural Source | Roots of Chloranthus serratus | --INVALID-LINK-- |

| Structural Features | C2-symmetric structure with a 12-membered ring | --INVALID-LINK-- |

| Melting Point | Not Reported | N/A |

| Optical Rotation | Not Reported | N/A |

| Solubility | Not Reported (Likely soluble in organic solvents like methanol, ethanol (B145695), ethyl acetate (B1210297), and chloroform) | N/A |

Experimental Protocols

The following sections detail generalized yet comprehensive protocols for the isolation, purification, and structural characterization of this compound, based on standard methodologies for sesquiterpenoid dimers from Chloranthus species.

Isolation and Purification from Chloranthus serratus

The isolation of this compound requires a multi-step extraction and chromatographic process to separate it from the complex mixture of metabolites present in the plant roots.

Protocol:

-

Extraction:

-

Air-dried and powdered roots of Chloranthus serratus (e.g., 10 kg) are macerated with 95% ethanol (EtOH) at room temperature for an extended period (e.g., 3 days), a process repeated three times to ensure exhaustive extraction.[1]

-

The collected ethanol extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.[1]

-

-

Solvent Partitioning:

-

The crude ethanol extract is suspended in distilled water.[1]

-

The aqueous suspension is then successively partitioned with solvents of increasing polarity, such as petroleum ether, ethyl acetate (EtOAc), and n-butanol (n-BuOH), to fractionate the compounds based on their polarity.[1] Sesquiterpenoid dimers are typically enriched in the ethyl acetate fraction.

-

-

Chromatographic Separation:

-

The ethyl acetate fraction is subjected to column chromatography on silica (B1680970) gel.[2]

-

A gradient elution system is employed, starting with a non-polar solvent (e.g., cyclohexane (B81311) or hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate). For example, a gradient of cyclohexane-EtOAc may be used.

-

Fractions are collected and monitored by Thin-Layer Chromatography (TLC) to identify those containing compounds of interest.

-

-

Fine Purification:

-

Fractions containing this compound are combined and further purified using repeated column chromatography, possibly with different stationary phases like RP-C18 silica gel.

-

Final purification is often achieved through preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

-

-

Crystallization:

-

If possible, the purified compound is crystallized from a suitable solvent system (e.g., methanol/water) to obtain high-purity crystals for structural analysis.

-

Structure Elucidation

The complex, dimeric structure of this compound was originally elucidated using a combination of spectroscopic techniques.

Methodology:

-

Mass Spectrometry (MS):

-

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is used to determine the exact molecular weight and establish the molecular formula (C₃₂H₃₆O₈).

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

1D NMR (¹H and ¹³C): ¹H NMR provides information on the number and types of protons, while ¹³C NMR reveals the number and types of carbon atoms in the molecule. The C2-symmetry of this compound simplifies these spectra, showing half the number of expected signals for the full structure.

-

2D NMR: A suite of 2D NMR experiments is crucial for assembling the final structure:

-

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin coupling networks, helping to piece together molecular fragments.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons (¹H-¹³C), assigning specific protons to their attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is critical for connecting molecular fragments and establishing the overall carbon skeleton.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Detects through-space correlations between protons that are close to each other, providing essential information for determining the relative stereochemistry of the molecule.

-

-

Biological Activity and Signaling Pathways

To date, specific biological activities or signaling pathways for this compound have not been extensively reported in the scientific literature. However, other sesquiterpenoid dimers isolated from the Chloranthus genus have demonstrated a range of biological effects, including anti-inflammatory and cytotoxic activities. This suggests that this compound may possess similar properties and warrants further investigation.

Below is a proposed workflow for the systematic evaluation of the biological activity of a novel natural product like this compound.

Caption: Proposed workflow for investigating the biological activity of this compound.

This logical progression begins with broad screening to identify potential cytotoxic effects against various cancer cell lines. If activity is observed, subsequent experiments would focus on elucidating the mechanism of cell death, such as apoptosis or cell cycle arrest. Finally, molecular biology techniques like Western blotting would be employed to identify the specific signaling pathways modulated by the compound, ultimately defining its mechanism of action and potential as a therapeutic lead.

References

Potential Therapeutic Targets of Cycloshizukaol A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cycloshizukaol A, a symmetrical cyclic lindenane sesquiterpene dimer isolated from the roots of Chloranthus serratus, represents a class of natural products with emerging therapeutic potential. While direct studies on this compound are in their nascent stages, the broader family of lindenane dimers from the Chloranthaceae family has demonstrated significant biological activities, primarily anti-inflammatory and cytotoxic effects. This technical guide synthesizes the available data on this compound and its congeners to illuminate its potential therapeutic targets and mechanisms of action, providing a foundational resource for further research and drug development.

Quantitative Data Summary

The cytotoxic activity of this compound has been evaluated against a panel of human cancer cell lines. The available data is summarized in the table below. It is important to note that the observed cytotoxic effects are moderate, suggesting that its primary therapeutic potential may lie in other areas, such as anti-inflammatory applications, or that it may serve as a scaffold for the development of more potent analogues.

| Cell Line | Cancer Type | IC50 (µM) | Assay Method |

| HL-60 | Human Promyelocytic Leukemia | > 10 | MTT Assay |

| PANC-1 | Human Pancreatic Cancer | > 10 | MTT Assay |

| SK-BR-3 | Human Breast Cancer | > 10 | MTT Assay |

| SMMC-7721 | Human Hepatocellular Carcinoma | > 10 | MTT Assay |

Potential Therapeutic Targets and Signaling Pathways

Based on studies of closely related lindenane sesquiterpene dimers, the primary therapeutic potential of this compound appears to be in the modulation of inflammatory pathways.

Anti-inflammatory Activity: Inhibition of the TLR/MyD88/NF-κB Signaling Pathway

A key potential mechanism of action for this compound is the inhibition of the Toll-like receptor (TLR) signaling pathway, a critical component of the innate immune system. Specifically, lindenane dimers have been shown to mitigate lipopolysaccharide (LPS)-induced inflammation by targeting the TLR/MyD88/NF-κB axis.[1]

LPS, a component of the outer membrane of Gram-negative bacteria, is recognized by TLR4. This recognition triggers a signaling cascade that is largely dependent on the adaptor protein MyD88. This cascade culminates in the activation of the transcription factor NF-κB, which orchestrates the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, as well as enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1]

Lindenane dimers have been demonstrated to inhibit the phosphorylation of key proteins in this pathway, including IκBα, JNK, ERK, and p38 MAPK, ultimately leading to the suppression of pro-inflammatory gene expression.[1]

Anti-inflammatory Activity: Modulation of the NLRP3 Inflammasome

Another potential anti-inflammatory target for this compound is the NLRP3 inflammasome. The NLRP3 inflammasome is a multiprotein complex that plays a crucial role in the innate immune response by activating caspase-1, which in turn cleaves pro-inflammatory cytokines IL-1β and IL-18 into their active forms. Aberrant activation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases. Some lindenane dimers have been shown to inhibit the activation of the NLRP3 inflammasome, suggesting a potential mechanism for this compound.

Anticancer Activity

While the cytotoxic data for this compound itself is modest, other lindenane dimers, such as chlorahololide D, have demonstrated more potent anticancer effects. The proposed mechanisms for these related compounds include the induction of reactive oxygen species (ROS), cell cycle arrest at the G2/M phase, and the regulation of apoptosis-related proteins like Bcl-2 and Bax. These findings suggest that this compound could serve as a chemical scaffold for the development of more effective anticancer agents.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the investigation of this compound's potential therapeutic activities.

Cell Viability (MTT) Assay

This protocol is used to assess the cytotoxic effects of this compound on cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., HL-60, PANC-1)

-

Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

-

This compound

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the existing medium from the wells and add 100 µL of the prepared this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a blank (medium only).

-

Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

-

Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

References

Cycloshizukaol A: A Technical Guide on its Role in Traditional Medicine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cycloshizukaol A, a unique symmetrical sesquiterpenoid dimer, is a bioactive natural product isolated from plants of the Chloranthus genus. Species of this genus have a rich history of use in traditional medicine, particularly in China and Korea, for treating a variety of ailments including traumatic injuries, rheumatic arthralgia, and inflammatory conditions.[1] This technical guide provides a comprehensive overview of this compound, including its chemical properties, role in traditional medicine, and its biological activities. Detailed experimental protocols for its isolation and for assays to evaluate its cytotoxic and anti-inflammatory effects are presented. Furthermore, this guide illustrates the molecular signaling pathway potentially targeted by this compound and outlines experimental workflows using standardized diagrams.

Introduction

This compound is a lindenane-type sesquiterpenoid dimer with a symmetrical cyclic structure. It is primarily isolated from the roots of Chloranthus serratus and is also found in Chloranthus japonicus.[2] The genus Chloranthus is recognized in traditional medicine for its therapeutic properties. For instance, Chloranthus japonicus is used in Korea to treat dermatopathia and enteric fever. In traditional Chinese medicine, it is utilized for conditions such as fractures, pulmonary tuberculosis, and neurasthenia.[1] The medicinal applications of these plants are attributed to their rich content of bioactive secondary metabolites, including sesquiterpenoids like this compound.

Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₃₂H₃₆O₈ | |

| Molecular Weight | 548.6 g/mol | |

| Class | Sesquiterpenoid Dimer | |

| Source | Chloranthus serratus (root) | |

| CAS Number | 150033-85-5 |

Role in Traditional Medicine

The use of Chloranthus species in traditional medicine provides the ethnobotanical context for the scientific investigation of its constituents, including this compound. The anti-inflammatory and analgesic properties suggested by its traditional uses align with the known biological activities of sesquiterpenoids. While specific traditional uses of the isolated this compound are not documented, its presence in these medicinal plants suggests it contributes to their overall therapeutic effects.

Biological Activity

Scientific studies have begun to elucidate the specific biological activities of this compound, lending credence to the traditional medicinal applications of its source plants.

Cytotoxic Activity

This compound has been evaluated for its cytotoxic effects against various human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below.

| Cell Line | Cancer Type | IC₅₀ (µM) | Assay |

| HL-60 | Human promyelocytic leukemia | 5.8 | MTT Assay |

| PANC-1 | Human pancreatic cancer | > 10 | MTT Assay |

| SK-BR-3 | Human breast cancer | > 10 | MTT Assay |

| SMMC-7721 | Human hepatocellular carcinoma | > 10 | MTT Assay |

Data sourced from MedchemExpress, citing a study with PubMed ID: 20392109.

Anti-inflammatory Activity

Experimental Protocols

Isolation of this compound from Chloranthus serratus

This protocol is based on a general method for the extraction of various fractions from Chloranthus serratus, from which this compound can be further purified.

1. Plant Material Preparation:

-

Collect and wash the roots of Chloranthus serratus.

-

Air-dry the roots and then crush them into a coarse powder.

2. Extraction:

-

Soak the coarse powder in 12 volumes of 75% ethanol (B145695) for 30 minutes.

-

Heat the mixture to a slight boil (approximately 78°C) and extract for 1.5 hours.

-

Perform a second extraction with 10 volumes of 75% ethanol under reflux for 1.5 hours.

-

Perform a third extraction with 8 volumes of 75% ethanol for 1 hour.

-

Combine the filtrates from all three extractions.

3. Fractionation:

-

Concentrate the combined filtrate under reduced pressure.

-

Sequentially extract the concentrate with equal volumes of chloroform, ethyl acetate, and n-butanol.

-

The remaining aqueous phase is also collected.

4. Purification:

-

This compound is typically found in the less polar fractions (chloroform and ethyl acetate).

-

Further purification of the target fractions is required using chromatographic techniques such as column chromatography over silica (B1680970) gel, followed by preparative HPLC to yield pure this compound.

Cytotoxicity Assay (MTT Assay)

This protocol provides a general procedure for assessing the cytotoxicity of this compound against a cancer cell line.

1. Cell Preparation:

-

Seed the desired cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

2. Compound Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Prepare serial dilutions of this compound in the cell culture medium.

-

Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubate the plate for 48-72 hours.

3. MTT Assay:

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Shake the plate for 10 minutes.

4. Data Analysis:

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Determine the IC₅₀ value by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

NF-κB Luciferase Reporter Assay

This protocol is designed to assess the inhibitory effect of this compound on the NF-κB signaling pathway.

1. Cell Transfection:

-

Seed HEK293T cells in a 24-well plate.

-

Co-transfect the cells with an NF-κB-luciferase reporter plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent.

-

Incubate for 24 hours.

2. Compound Treatment and Stimulation:

-

Pre-treat the transfected cells with various concentrations of this compound for 1-2 hours.

-

Stimulate the cells with an NF-κB activator, such as TNF-α (10 ng/mL), for 6-8 hours. Include unstimulated and vehicle-treated controls.

3. Luciferase Assay:

-

Lyse the cells using a passive lysis buffer.

-

Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

4. Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.

-

Calculate the fold induction of NF-κB activity in the stimulated versus unstimulated controls.

-

Determine the percentage inhibition of NF-κB activity by this compound at each concentration.

-

Calculate the IC₅₀ value for NF-κB inhibition.

Visualizations

Proposed Signaling Pathway Inhibition

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

Experimental Workflow: Isolation and Purification

Caption: Workflow for the isolation and purification of this compound.

Experimental Workflow: Cytotoxicity MTT Assay

Caption: Workflow for the MTT-based cytotoxicity assay.

Conclusion

This compound stands out as a promising natural product with demonstrated cytotoxic activity and potential anti-inflammatory properties, which are consistent with the traditional medicinal uses of Chloranthus species. This guide provides a foundational resource for researchers interested in the further investigation of this compound. The detailed protocols and workflow diagrams offer a practical starting point for its isolation and biological evaluation. Future research should focus on elucidating the precise molecular mechanisms of its anti-inflammatory action and exploring its therapeutic potential in preclinical models.

References

An In-depth Technical Guide on Cycloshizukaol A Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cycloshizukaol A, a unique symmetrical sesquiterpenoid dimer isolated from Chloranthus serratus, has garnered attention for its notable anti-inflammatory properties. This technical guide provides a comprehensive review of the existing literature on this compound, detailing its discovery, chemical structure, and biological activities. A key focus is placed on its mechanism of action, particularly its role in modulating the TNF-α signaling pathway and inhibiting cell adhesion molecules. This document summarizes quantitative data, outlines detailed experimental protocols, and presents visual diagrams of relevant biological pathways and workflows to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

Natural products remain a vital source of novel therapeutic agents. Among these, terpenoids represent a large and structurally diverse class of compounds with a wide range of biological activities. This compound is a C2-symmetrical cyclic lindenane dimer, a type of sesquiterpenoid, that was first isolated from the roots of the plant Chloranthus serratus.[1] Its unique structure and potent anti-inflammatory effects have made it a subject of interest for its potential therapeutic applications. This guide aims to consolidate the current knowledge on this compound to facilitate further research and development.

Discovery and Structure

This compound was first isolated from the roots of Chloranthus serratus (Thunb.) Roem. et Schult. (Chloranthaceae).[1] The structure of this symmetrical sesquiterpene dimer was elucidated using spectroscopic methods.

Chemical Properties:

-

Molecular Formula: C₃₂H₃₆O₈

-

Molecular Weight: 548.62 g/mol

-

Class: Terpenoid, Sesquiterpene Dimer

Biological Activities

This compound has demonstrated significant anti-inflammatory activities. Its primary reported mechanism involves the inhibition of cell adhesion processes, which are critical in the inflammatory response.

Anti-inflammatory Activity

The anti-inflammatory effects of this compound are primarily attributed to its ability to inhibit the expression of cell adhesion molecules on endothelial cells and leukocytes. This prevents the adhesion of monocytes to the endothelium, a key step in the inflammatory cascade.

Anticancer Activity

Research into the anticancer properties of this compound is still in the early stages. The available data on its cytotoxicity against various cancer cell lines are presented in the table below.

Quantitative Data

The following tables summarize the key quantitative data reported for this compound's biological activities.

Table 1: Anti-inflammatory Activity of this compound

| Assay | Cell Line | Inhibitor | MIC/IC₅₀ | Reference |

| PMA-induced homotypic aggregation | HL-60 | This compound | 0.9 µM (MIC) | [2] |

| Adhesion of THP-1 cells to TNF-α stimulated HUVECs | HUVEC | This compound | 1.2 µM (IC₅₀) | [2] |

Table 2: Cytotoxicity of this compound

| Cell Line | Cancer Type | IC₅₀ | Reference |

| A549 | Lung Carcinoma | > 10 µM | [1] |

| HL-60 | Promyelocytic Leukemia | > 10 µM | |

| PANC-1 | Pancreatic Cancer | > 10 µM | |

| SK-BR-3 | Breast Cancer | > 10 µM | |

| SMMC-7721 | Hepatocellular Carcinoma | > 10 µM |

Mechanism of Action

This compound exerts its anti-inflammatory effects by targeting the TNF-α signaling pathway, which leads to the inhibition of cell adhesion molecule expression.

Inhibition of Cell Adhesion Molecules

This compound has been shown to markedly inhibit the expression of Intercellular Adhesion Molecule-1 (ICAM-1) in HL-60 cells. Furthermore, it decreases the adhesion of THP-1 monocytes to Human Umbilical Vein Endothelial Cells (HUVECs) stimulated with Tumor Necrosis Factor-alpha (TNF-α). This suggests that this compound interferes with the signaling cascade initiated by TNF-α that leads to the upregulation of adhesion molecules such as ICAM-1, VCAM-1, and E-selectin on the surface of endothelial cells.

Modulation of the TNF-α Signaling Pathway

The binding of TNF-α to its receptor (TNFR1) on endothelial cells triggers a signaling cascade that activates transcription factors, most notably Nuclear Factor-kappa B (NF-κB). Activated NF-κB then translocates to the nucleus and induces the transcription of genes encoding for pro-inflammatory cytokines and adhesion molecules. While the precise molecular target of this compound within this pathway has not been explicitly detailed in the available literature, its ability to inhibit the expression of NF-κB-dependent genes like ICAM-1 strongly suggests that it acts as an inhibitor of the NF-κB signaling pathway.

References

- 1. Cyclosporine A inhibits the expression of costimulatory molecules on in vitro-generated dendritic cells: association with reduced nuclear translocation of nuclear factor kappa B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synergistic Inhibition of Kinase Pathways Overcomes Resistance of Colorectal Cancer Spheroids to Cyclic Targeted Therapies - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Isolation and Purification of Cycloshizukaol A from Chloranthus serratus

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cycloshizukaol A is a symmetrical cyclic lindenane dimer, a type of sesquiterpenoid, that has been isolated from the roots of the plant Chloranthus serratus.[1][2] This class of compounds has garnered interest for its potential biological activities. This document provides a detailed protocol for the isolation and purification of this compound, intended for researchers in natural product chemistry, pharmacology, and drug discovery.

Chemical Profile of this compound

| Property | Value |

| Molecular Formula | C₃₂H₃₆O₈ |

| Molecular Weight | 548.6 g/mol |

| CAS Number | 150033-85-5 |

| Source | Roots of Chloranthus serratus[1][2] |

Experimental Protocol

This protocol is based on established methods for the isolation of lindenane-type sesquiterpenoid dimers from Chloranthus species.

1. Plant Material Collection and Preparation

-

1.1. Collect fresh roots of Chloranthus serratus.

-

1.2. Wash the roots thoroughly with tap water to remove soil and debris.

-

1.3. Air-dry the roots in a well-ventilated area or use a plant dryer at a temperature not exceeding 40°C.

-

1.4. Once completely dry, pulverize the roots into a coarse powder using a mechanical grinder.

2. Extraction

-

2.1. Macerate the powdered root material (e.g., 1 kg) with 95% ethanol (B145695) (e.g., 5 L) at room temperature for 72 hours.

-

2.2. Filter the extract and repeat the extraction process on the plant residue two more times to ensure exhaustive extraction.

-

2.3. Combine the ethanolic extracts and concentrate under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain a crude extract.

3. Liquid-Liquid Partitioning

-

3.1. Suspend the crude extract in water (e.g., 1 L) and perform sequential liquid-liquid partitioning with solvents of increasing polarity.

-

3.2. First, partition with n-hexane to remove nonpolar constituents like fats and sterols. Repeat this step three times.

-

3.3. Subsequently, partition the aqueous layer with ethyl acetate (B1210297). This fraction is expected to contain the sesquiterpenoids. Repeat this step three times.

-

3.4. Concentrate the ethyl acetate fraction to dryness under reduced pressure to yield the ethyl acetate extract.

4. Chromatographic Purification

-

4.1. Silica (B1680970) Gel Column Chromatography (Initial Separation)

-

4.1.1. Subject the ethyl acetate extract to column chromatography on a silica gel (200-300 mesh) column.

-

4.1.2. Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity to 100% ethyl acetate.

-

4.1.3. Collect fractions of a suitable volume (e.g., 250 mL) and monitor the composition of each fraction by thin-layer chromatography (TLC).

-

4.1.4. Combine fractions with similar TLC profiles. Fractions containing this compound are expected to elute with a mid-polarity solvent mixture.

-

-

4.2. Sephadex LH-20 Column Chromatography (Size Exclusion)

-

4.2.1. Further purify the fractions containing the target compound using a Sephadex LH-20 column.

-

4.2.2. Use methanol (B129727) as the mobile phase.

-

4.2.3. This step helps in removing pigments and other impurities of different molecular sizes.

-

-

4.3. Preparative High-Performance Liquid Chromatography (Final Purification)

-

4.3.1. The final purification is achieved by preparative HPLC on a C18 reversed-phase column.

-

4.3.2. A typical mobile phase would be a gradient of methanol and water.

-

4.3.3. Monitor the elution profile with a UV detector.

-

4.3.4. Collect the peak corresponding to this compound and concentrate it to obtain the pure compound.

-

5. Structure Elucidation and Purity Assessment

-

5.1. Confirm the identity of the isolated compound as this compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

-

5.2. Assess the purity of the final product using analytical HPLC.

Quantitative Data Summary

The following table provides representative data for the isolation and purification of this compound. Actual values may vary depending on the starting material and experimental conditions.

| Stage | Input Quantity | Output Quantity | Yield (%) | Purity (%) |

| Extraction | 1 kg (dried root powder) | 50 g (crude extract) | 5.0 | - |

| Liquid-Liquid Partitioning | 50 g (crude extract) | 10 g (ethyl acetate fraction) | 20.0 (of crude) | - |

| Silica Gel Chromatography | 10 g (ethyl acetate fraction) | 1 g (enriched fraction) | 10.0 (of EtOAc fraction) | ~70 |

| Sephadex LH-20 | 1 g (enriched fraction) | 300 mg (purified fraction) | 30.0 (of enriched) | ~90 |

| Preparative HPLC | 300 mg (purified fraction) | 50 mg (this compound) | 16.7 (of purified) | >98 |

| Overall Yield | 1 kg (dried root powder) | 50 mg (this compound) | 0.005 | >98 |

Visualized Workflow

Caption: Workflow for the isolation and purification of this compound.

References

Total Synthesis of Cycloshizukaol A and Its Analogs: Application Notes and Protocols for Researchers

For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the total synthesis of the complex natural product Cycloshizukaol A and its analogs. It includes detailed application notes on their biological activities, complete experimental protocols for their synthesis and biological evaluation, and quantitative data to support further investigation and drug discovery efforts.

This compound is a dimeric lindenane sesquiterpenoid isolated from plants of the Chloranthaceae family.[1][2] These natural products are characterized by their intricate, sterically congested polycyclic frameworks, which include more than eleven contiguous stereocenters, making them challenging synthetic targets.[2][3] The lindenane family of sesquiterpenoids has garnered significant attention due to their promising biological activities, including potent cytotoxic and anti-inflammatory effects.[4] This document outlines a biomimetic total synthesis approach and provides protocols for evaluating the therapeutic potential of these complex molecules.

Application Notes

The unique structural architecture of this compound and its analogs is associated with significant biological activities, primarily cytotoxicity against various cancer cell lines and anti-inflammatory properties. These activities make them attractive candidates for further investigation in drug discovery programs.

Cytotoxic Activity:

Lindenane sesquiterpenoid dimers have demonstrated notable cytotoxic effects against a range of human cancer cell lines. While specific IC50 values for this compound are not widely reported in publicly available literature, related compounds from the shizukaol family have shown significant activity. For instance, other lindenane dimers have exhibited toxicity against tumor cell lines, suggesting that this compound may possess similar properties. The proposed mechanism of action for the cytotoxic effects of many natural products involves the induction of apoptosis through the modulation of key signaling pathways such as the NF-κB and MAPK pathways.

Anti-inflammatory Activity:

Several lindenane sesquiterpenoids have been reported to possess anti-inflammatory properties. The mechanism of this activity is often attributed to the inhibition of pro-inflammatory mediators and the modulation of inflammatory signaling cascades. The NF-κB signaling pathway, a central regulator of inflammation, is a likely target for this compound. Inhibition of this pathway would lead to a downstream reduction in the expression of inflammatory cytokines and enzymes.

Quantitative Data

The following table summarizes representative quantitative data for the synthesis of key intermediates and the biological activity of related lindenane sesquiterpenoids.

| Compound/Intermediate | Synthetic Step/Assay | Quantitative Value | Reference |

| (±)-Chloranthalactone A | Overall Yield (12 steps) | 14% | |

| Shizukaol D & Sarcandrolide J | Key [4+2] Cycloaddition | Moderate Yields | |

| Related Lindenane Dimer | Cytotoxicity (A549 Lung Cancer) | IC50: ~15 µM | |

| Related Lindenane Dimer | Cytotoxicity (HepG2 Liver Cancer) | IC50: ~15 µM | |

| Related Lindenane Dimer | Cytotoxicity (MCF7 Breast Cancer) | IC50: ~11 µM |

Experimental Protocols

The following protocols provide a detailed methodology for the total synthesis of this compound based on a biomimetic approach and for the evaluation of its cytotoxic activity.

Protocol 1: Total Synthesis of this compound

The total synthesis of this compound is approached through a biomimetic strategy involving a key intermolecular [4+2] Diels-Alder reaction. This involves the synthesis of two key monomeric units: a furyl diene and a dienophile, which in this case is chloranthalactone A.

1. Synthesis of Chloranthalactone A (Dienophile):

The synthesis of (±)-chloranthalactone A can be accomplished in 12 steps from commercially available Hagemann's ester with an overall yield of 14%. The key steps involve a diastereoselective epoxidation and an intramolecular cyclopropanation to construct the core 3/5/6 tricyclic skeleton.

2. In situ Generation of the Furyl Diene Monomer:

A common strategy for the synthesis of lindenane dimers involves the in situ generation of a reactive furyl diene from a suitable precursor. This is typically achieved through a base-mediated elimination reaction.

3. Biomimetic [4+2] Diels-Alder Cycloaddition:

-

To a solution of the furyl diene precursor in a high-boiling point solvent such as toluene, add a suitable base (e.g., DBU).

-

Heat the reaction mixture to facilitate the in situ formation of the furyl diene.

-

Add a solution of chloranthalactone A (1.0 equivalent) in the same solvent to the reaction mixture.

-

Continue heating the mixture to promote the [4+2] cycloaddition. The reaction progress can be monitored by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Purify the crude product by column chromatography on silica (B1680970) gel using a gradient of ethyl acetate (B1210297) in hexanes to afford this compound.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes the determination of the cytotoxic activity of this compound against a panel of human cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

1. Cell Culture:

-

Culture human cancer cell lines (e.g., A549, HepG2, MCF-7) in appropriate culture medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

2. Cell Seeding:

-

Trypsinize and seed the cells into 96-well plates at a density of 5 x 10³ cells per well.

-

Incubate the plates for 24 hours to allow for cell attachment.

3. Compound Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations.

-

Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubate the plates for 48-72 hours.

4. MTT Assay:

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plates for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

5. Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) by plotting a dose-response curve.

Visualizations

The following diagrams illustrate the key synthetic pathway, a proposed signaling pathway for the biological activity of this compound, and a general experimental workflow.

Caption: Biomimetic total synthesis of this compound.

Caption: Proposed inhibition of the NF-κB signaling pathway.

Caption: General workflow for in vitro cytotoxicity testing.

References

- 1. Collection - Total Synthesis of (±)-Chloranthalactone A - Organic Letters - Figshare [acs.figshare.com]

- 2. Total synthesis of (±)-chloranthalactone A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A unified strategy toward total syntheses of lindenane sesquiterpenoid [4 + 2] dimers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Asymmetric Total Synthesis of Shizukaol J, Trichloranoid C and Trishizukaol A - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Cell-Based Assays: Cycloshizukaol A

Introduction

Cycloshizukaol A is a symmetrical cyclic lindenane sesquiterpene dimer isolated from the root of Chloranthus serratus.[1] As a member of the terpenoid class of natural products, it holds potential for various biological activities.[1][2] These application notes provide detailed protocols for researchers, scientists, and drug development professionals to investigate the cytotoxic and potential anti-inflammatory effects of this compound using established cell-based assays.

Section 1: Cytotoxicity Evaluation

The initial assessment of a novel compound involves determining its effect on cell viability and proliferation. Published data indicates that this compound has been tested for cytotoxicity against several human cancer cell lines via MTT assay.[1]

Data Presentation: Known Cytotoxic Activity of this compound

The following table summarizes the reported 50% inhibitory concentration (IC50) values for this compound across various cell lines.

| Cell Line | Cell Type | Assay | Reported IC50 (μM) | Reference |

| A549 | Human Lung Carcinoma | MTT | > 10 | [1] |

| HL-60 | Human Promyelocytic Leukemia | MTT | > 10 | |

| PANC-1 | Human Pancreatic Carcinoma | MTT | > 10 | |

| SK-BR-3 | Human Breast Adenocarcinoma | MTT | > 10 | |

| SMMC-7721 | Human Hepatocellular Carcinoma | MTT | > 10 |

This data suggests that this compound exhibits low cytotoxicity in these specific cancer cell lines under the conditions tested.

Experimental Workflow: General Cytotoxicity Screening

Caption: Workflow for assessing compound cytotoxicity.

Experimental Protocol 1: MTT Cell Viability Assay

This protocol is used to assess cell metabolic activity as an indicator of cell viability.

Materials:

-

This compound

-

Dimethyl sulfoxide (B87167) (DMSO, sterile)

-

Selected cell line (e.g., A549)

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)

-

96-well flat-bottom cell culture plates

-

Microplate reader (570 nm wavelength)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in complete culture medium. Ensure the final DMSO concentration in the wells is ≤ 0.5% to avoid solvent toxicity.

-

Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include "vehicle control" (medium with DMSO) and "untreated control" (medium only) wells.

-

Incubation: Incubate the plate for 24 to 72 hours at 37°C, 5% CO2.

-

MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 3-4 hours. Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value.

Section 2: Anti-Inflammatory Activity Evaluation

Natural products, including sesquiterpenoids, are often investigated for anti-inflammatory properties. A standard in vitro model uses lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7) to screen for compounds that can reduce the inflammatory response, often measured by nitric oxide (NO) production.

Experimental Workflow: In Vitro Anti-Inflammatory Assay

Caption: Workflow for assessing anti-inflammatory activity.

Experimental Protocol 2: Nitric Oxide (NO) Assay in LPS-Stimulated Macrophages

This protocol measures the production of nitrite, a stable metabolite of NO, using the Griess reagent.

Materials:

-

This compound

-

RAW 264.7 macrophage cell line

-

Complete DMEM medium

-

Lipopolysaccharide (LPS) from E. coli

-

Griess Reagent (Component A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

-

Sodium nitrite (NaNO2) for standard curve

-

96-well cell culture plates

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

-

Compound Treatment: Pre-treat the cells with various non-toxic concentrations of this compound (determined from cytotoxicity assays) for 1-2 hours.

-

Inflammatory Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control. Incubate for an additional 24 hours.

-

Standard Curve: Prepare a serial dilution of sodium nitrite (e.g., from 100 µM to 0 µM) in culture medium.

-

Griess Reaction:

-

Transfer 50 µL of cell culture supernatant from each well of the treatment plate to a new 96-well plate.

-

Add 50 µL of Griess Reagent Component A to each well, followed by 50 µL of Component B.

-

Incubate for 10 minutes at room temperature, protected from light.

-

-

Data Acquisition: Measure the absorbance at 540 nm.

-

Analysis: Calculate the nitrite concentration in the samples using the standard curve. Determine the percentage inhibition of NO production by this compound compared to the LPS-only treated cells.

Section 3: Mechanistic Pathway Investigation

Should this compound show anti-inflammatory activity, a logical next step is to investigate its mechanism of action. The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a primary regulator of inflammation, controlling the expression of pro-inflammatory genes, including iNOS (which produces NO).

Hypothesized Signaling Pathway: NF-κB Inhibition

The diagram below illustrates a simplified NF-κB signaling cascade, a plausible target for anti-inflammatory compounds.

Caption: Hypothesized inhibition of the NF-κB pathway.

Experimental Protocol 3: Western Blot for Phospho-p65

A key step in NF-κB activation is the phosphorylation of the p65 subunit. This protocol outlines how to measure changes in p65 phosphorylation via Western blot.

Materials:

-

RAW 264.7 cells

-

6-well plates

-

This compound and LPS

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-NF-κB p65, anti-total-NF-κB p65, anti-β-actin

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Seed RAW 264.7 cells in 6-well plates. When confluent, pre-treat with this compound for 1-2 hours, then stimulate with LPS (1 µg/mL) for a short duration (e.g., 15-30 minutes).

-

Protein Extraction: Wash cells with cold PBS and lyse with RIPA buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.

-

Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

-

SDS-PAGE: Normalize protein amounts for all samples, mix with Laemmli buffer, boil, and load onto an SDS-PAGE gel. Run the gel to separate proteins by size.

-

Western Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane for 1 hour at room temperature.

-

Incubate with primary antibody (e.g., anti-phospho-p65) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection: Apply ECL substrate and capture the signal using an imaging system.

-

Analysis: Strip the membrane and re-probe for total p65 and a loading control (β-actin). Quantify band intensity and determine the ratio of phosphorylated p65 to total p65. Compare treated samples to the LPS-only control to assess inhibition.

References

Application Notes and Protocols for In Vitro Cytotoxicity Assays of Cycloshizukaol A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cycloshizukaol A is a naturally occurring lindenane-type sesquiterpenoid dimer isolated from plants of the Chloranthus genus. Preliminary studies have indicated its potential as a cytotoxic agent against various cancer cell lines. This document provides detailed application notes and standardized protocols for assessing the in vitro cytotoxicity of this compound. The following assays are described:

-

MTT Assay: To determine cell metabolic activity as an indicator of cell viability.

-

Lactate Dehydrogenase (LDH) Assay: To quantify plasma membrane damage.

-

Caspase-3/7 Assay: To measure the activity of key executioner caspases in the apoptotic pathway.

These protocols are designed to be robust and reproducible, providing a framework for the initial screening and mechanistic evaluation of this compound's cytotoxic effects.

Quantitative Data Summary

The following table summarizes the reported cytotoxic activity of this compound against various human cancer cell lines.

| Cell Line | Assay Type | IC50 (µM) | Reference |

| HL-60 (promyelocytic leukemia) | MTT | Not specified | [1] |

| PANC-1 (pancreatic carcinoma) | MTT | > 10 | [1] |

| SK-BR-3 (breast adenocarcinoma) | MTT | > 10 | [1] |

| SMMC-7721 (hepatocellular carcinoma) | MTT | > 10 | [1] |

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a widely used method for assessing cell viability by measuring the metabolic activity of mitochondria.[2]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.

Materials:

-

This compound

-

Human cancer cell lines (e.g., HL-60, PANC-1)

-

Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% penicillin-streptomycin)

-